The Discovery of Substance P: A Technical Retrospective on the Pioneering Work of von Euler and Gaddum
The Discovery of Substance P: A Technical Retrospective on the Pioneering Work of von Euler and Gaddum
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
In 1931, Ulf von Euler and John H. Gaddum, while investigating the distribution of acetylcholine in tissue extracts, serendipitously discovered an unidentified biological factor. This substance, isolated from equine brain and intestine, exhibited potent smooth muscle-contracting and vasodilatory properties that were distinct from acetylcholine and other known autacoids of the era.[1][2] They termed this unknown agent "Substance P," with 'P' simply standing for 'powder,' a nod to the crude, dried form of their initial preparations.[2] This foundational work, published in The Journal of Physiology, marked the inception of the field of neuropeptide research and laid the groundwork for decades of investigation into the physiological roles of the tachykinin family of peptides in pain, inflammation, and neuroregulation. This guide provides a detailed technical examination of the original experiments, including the probable extraction and bioassay protocols, the logical framework that guided their investigation, and the initial characterization of this novel signaling molecule.
The Initial Observation: An Anomaly in Bioassays
Working in Sir Henry Dale's laboratory, von Euler and Gaddum were using the standard bioassay of the time—the isolated rabbit jejunum—to quantify acetylcholine in various tissue extracts. They observed that after the addition of atropine to block muscarinic acetylcholine receptors, their extracts still produced a pronounced contraction of the intestinal smooth muscle. This atropine-resistant effect signaled the presence of an unknown active substance. Furthermore, the extracts induced a marked depressor effect (a drop in blood pressure) when administered to anesthetized rabbits, an effect also not attributable to acetylcholine.
Experimental Protocols
While the original 1931 publication lacks the granular detail of modern methods sections, a comprehensive reconstruction of their protocols is possible based on the text and common laboratory practices of the period.
Tissue Extraction and Preparation of "Preparation P"
The primary goal of the extraction was to create a stable, water-soluble powder from fresh tissue that retained its biological activity and was free from interfering substances like histamine and acetylcholine.
Protocol: Acidic Alcohol Extraction
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Tissue Homogenization: Fresh tissues, primarily equine intestine and brain, were minced and ground with sand in a mortar and pestle.
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Acidified Alcohol Extraction: The homogenized tissue was suspended in 96% ethanol acidified with acetic acid. The acidic environment was crucial for precipitating proteins while keeping the active substance in solution.
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Protein Precipitation and Filtration: The mixture was boiled, which served to further denature and precipitate proteins. The resulting suspension was then filtered to separate the solid tissue debris and precipitated proteins from the ethanol supernatant containing the active factor.
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Solvent Evaporation: The ethanol was removed from the filtrate by evaporation under reduced pressure, leaving an aqueous residue.
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Lipid Removal: The aqueous solution was then washed with chloroform to remove lipids and other non-polar compounds.
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Final Preparation: The final aqueous extract was dried to a powder, which they termed "Preparation P." This crude powder served as the basis for their subsequent biological testing and characterization.
Bioassay for Biological Activity
The primary instrument for detecting and quantifying Substance P was the isolated rabbit jejunum organ bath, a standard pharmacological preparation for studying smooth muscle contraction.
Protocol: Isolated Rabbit Jejunum Assay
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Tissue Preparation: A segment of jejunum was excised from a freshly sacrificed rabbit and immediately placed in cooled, oxygenated Tyrode's solution. A small, intact section (approximately 2-3 cm) was then suspended in an organ bath containing Tyrode's solution maintained at 37°C and continuously bubbled with a 95% O₂ / 5% CO₂ gas mixture.
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Recording of Contractions: One end of the jejunum segment was fixed to the bottom of the organ bath, while the other was attached via a thread to an isotonic lever. This lever traced the muscle contractions onto a smoked drum kymograph, providing a visual record of the amplitude and frequency of contractions.
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Pharmacological Testing:
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A baseline of spontaneous contractions was established.
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Known agonists (e.g., acetylcholine) were added to confirm the viability and responsiveness of the tissue.
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Atropine was added to the bath to block muscarinic receptors.
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A solution of "Preparation P" was then added to the bath, and the resulting contraction was recorded.
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Quantification: The activity of Substance P was quantified by comparing the contraction height produced by the extract to that of a known standard, such as histamine or a standardized batch of their own "Preparation P." This allowed for a semi-quantitative assessment of the amount of active substance in different tissue preparations.
Quantitative Data: Tissue Distribution
Von Euler and Gaddum systematically tested their extracts from various organs of the horse to determine the distribution of Substance P. Their findings indicated that the substance was not ubiquitous but rather concentrated in the gut and the brain, a distribution pattern that hinted at a potential role in both enteric and central nervous systems.
| Tissue Source (Equine) | Relative Concentration of Substance P |
| Intestine | High |
| Brain | High |
| Spleen | Moderate |
| Pancreas | Moderate |
| Kidney | Low |
| Heart | Very Low / Undetectable |
| Liver | Very Low / Undetectable |
| Skeletal Muscle | Very Low / Undetectable |
| Blood | Undetectable |
| This table represents a qualitative summary of the findings described by von Euler and Gaddum, as precise quantitative units were not established in their initial work. |
Logical Workflow and Characterization
The process of identifying Substance P as a novel agent involved a systematic exclusion of all known active substances at the time. Their logical workflow can be visualized as a process of elimination.
